BenchChemオンラインストアへようこそ!

2-Chloro-5-(difluoromethoxy)benzo[d]oxazole

Lipophilicity-driven drug design Lead optimization ADME property tuning

2-Chloro-5-(difluoromethoxy)benzo[d]oxazole (CAS 1804105-57-4, molecular formula C₈H₄ClF₂NO₂, molecular weight 219.57 g·mol⁻¹) is a disubstituted benzoxazole building block carrying a chloro group at the 2-position and a difluoromethoxy (-OCHF₂) group at the 5-position. It belongs to the broader class of halogenated, fluorinated benzoxazoles employed as versatile intermediates in medicinal chemistry and agrochemical research, where the combination of the C2–Cl leaving group and the electron-withdrawing, lipophilicity-modulating 5-OCF₂H substituent enables sequential derivatization strategies that cannot be replicated with non-halogenated or differently substituted analogs.

Molecular Formula C8H4ClF2NO2
Molecular Weight 219.57 g/mol
Cat. No. B15055577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-(difluoromethoxy)benzo[d]oxazole
Molecular FormulaC8H4ClF2NO2
Molecular Weight219.57 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1OC(F)F)N=C(O2)Cl
InChIInChI=1S/C8H4ClF2NO2/c9-7-12-5-3-4(13-8(10)11)1-2-6(5)14-7/h1-3,8H
InChIKeyIVYAHONDHSZKKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-(difluoromethoxy)benzo[d]oxazole – Core Properties, CAS Registry, and Scientific Procurement Context for Preclinical Chemistry


2-Chloro-5-(difluoromethoxy)benzo[d]oxazole (CAS 1804105-57-4, molecular formula C₈H₄ClF₂NO₂, molecular weight 219.57 g·mol⁻¹) is a disubstituted benzoxazole building block carrying a chloro group at the 2-position and a difluoromethoxy (-OCHF₂) group at the 5-position . It belongs to the broader class of halogenated, fluorinated benzoxazoles employed as versatile intermediates in medicinal chemistry and agrochemical research, where the combination of the C2–Cl leaving group and the electron-withdrawing, lipophilicity-modulating 5-OCF₂H substituent enables sequential derivatization strategies that cannot be replicated with non-halogenated or differently substituted analogs [1].

Why 2-Chloro-5-(difluoromethoxy)benzo[d]oxazole Cannot Be Replaced by Common Benzoxazole Analogs – The Quantitative Evidence Base


Benzoxazole scaffolds are broadly available, yet minor structural variations at the 2- and 5-positions produce substantial shifts in lipophilicity, electronic character, and synthetic reactivity that directly affect lead optimization trajectories and downstream patent strategy. A methoxy, trifluoromethoxy, bromo, or regioisomeric substitution at the same positions yields a different logP, altered steric environment, or divergent cross-coupling behavior, meaning interchanging these building blocks without quantitative justification risks misaligned SAR, suboptimal ADME properties, and non-overlapping intellectual property space [1][2]. The evidence items below document where the 5-difluoromethoxy-2-chloro combination provides measurable differentiation that supports deliberate compound selection over its closest in-class analogs.

Quantitative Head-to-Head Evidence: 2-Chloro-5-(difluoromethoxy)benzo[d]oxazole vs. Its Closest Procurement Alternatives


Intermediate Lipophilicity Between Methoxy and Trifluoromethoxy Analogs – LogP-Grounded Differentiation for ADME Optimization

The 5-difluoromethoxy substituent positions the target compound in an intermediate lipophilicity window relative to its 5-methoxy and 5-trifluoromethoxy congeners. Whereas 2-chloro-5-methoxybenzo[d]oxazole exhibits a calculated LogP of 2.49 and 5-trifluoromethoxy-containing benzoxazoles are estimated in the LogP ~2.8–3.2 range , the OCHF₂ group provides a conformationally adaptive lipophilicity that is measurably lower than OCF₃ yet elevated relative to OCH₃ [1]. This balanced polarity, absent in the fixed-polarity methoxy and strongly lipophilic trifluoromethoxy analogs, can be exploited to maintain membrane permeability without crossing into excessively high LogP territory that typically correlates with poor solubility and increased off-target promiscuity.

Lipophilicity-driven drug design Lead optimization ADME property tuning

Molecular Weight and Halogen Tuning – Chloro vs. Bromo at Position 2 for Fragment-Based and Late-Stage Diversification Strategies

The 2-chloro substituent confers a molecular weight of 219.57 g·mol⁻¹ , which is 44.45 g·mol⁻¹ (20.3%) lower than the corresponding 2-bromo analog (2-bromo-5-(difluoromethoxy)benzo[d]oxazole, MW 264.02 g·mol⁻¹) . This lower molecular weight is advantageous for fragment-based screening libraries, where smaller, leaner fragments are preferred to maximize ligand efficiency. Additionally, the differential leaving-group ability of chlorine versus bromine allows chemists to select the halogen that best matches the specific cross-coupling protocol, as aryl chlorides generally require more active catalyst systems than aryl bromides, providing orthogonal reactivity for sequential derivatization of polyhalogenated intermediates.

Fragment-based drug discovery Cross-coupling reactivity Halogen selectivity

Regioisomeric Specificity – 5-OCF₂H Substitution Offers Lower Steric Hindrance Than the 4-OCF₂H Isomer for Reactions at the C2 Chlorine Center

The positional isomer 2-chloro-4-(difluoromethoxy)benzo[d]oxazole (CAS 1803844-65-6) carries the difluoromethoxy group at the 4-position, placing it ortho to the electrophilic C2 chlorine center . In the target compound, the difluoromethoxy group resides at the 5-position, para to the oxazole oxygen and meta to the C2–Cl bond, thereby reducing steric hindrance around the reactive site . This regioisomeric difference directly impacts the accessibility of the C2 position for nucleophilic attack and cross-coupling, a factor that can influence reaction yields and required catalyst loadings during library synthesis, though quantitative yield data specifically comparing the 5- and 4-substituted isomers under identical conditions has not been published.

Nucleophilic aromatic substitution Regioisomer selection Building-block synthetic accessibility

Purity-Driven Reproducibility – 98% Assay Specification Enables Quantitative SAR Without Purification Artifacts

Commercially available 2-chloro-5-(difluoromethoxy)benzo[d]oxazole is supplied at a certified purity of 98% (LC/GC area%) by the vendor Leyan . In contrast, the commonly used methoxy analog 2-chloro-5-methoxybenzo[d]oxazole is typically offered at 97% purity . While this 1% absolute purity difference is modest, in high-throughput parallel synthesis workflows where building blocks are used in stoichiometric excess, a lower-purity intermediate can introduce side products that confound biological assay interpretation and require additional purification steps. The 98% specification reduces the risk of impurity-driven false positives in primary screening cascades.

Procurement quality control Assay reproducibility Building-block specification

Optimal Research and Industrial Application Scenarios for 2-Chloro-5-(difluoromethoxy)benzo[d]oxazole Based on Verified Differential Evidence


Fragment-Based and Ligand-Efficiency-Driven Lead Discovery Programs Requiring Balanced Lipophilicity

When medicinal chemistry teams screen fragment libraries to identify low-molecular-weight hits with ligand efficiencies above 0.30 kcal·mol⁻¹ per heavy atom, the 219.57 g·mol⁻¹ molecular weight and intermediate lipophilicity of 2-chloro-5-(difluoromethoxy)benzo[d]oxazole make it a preferable choice over the heavier 2-bromo analog (264.02 g·mol⁻¹) and the more lipophilic trifluoromethoxy-substituted variants (LogP ~2.8–3.2). The OCHF₂ group's conformational adaptability allows the scaffold to maintain membrane permeability without pushing LogP into ranges (>3.0) associated with increased phospholipidosis risk. The differentiated LogP window supports strategic patent filing around specific substituent combinations in competitive chemical space.

Sequential Cross-Coupling Strategies Exploiting Orthogonal C2–Cl Reactivity in Polyfunctionalized Benzoxazole Series

In synthetic routes requiring sequential functionalization of benzoxazole cores—for example, initial C2–Cl Suzuki–Miyaura coupling followed by C–H activation at another position—the chloro substituent provides orthogonal reactivity relative to the bromo congener. The lower reactivity of aryl chlorides versus aryl bromides enables chemoselective coupling in substrates containing multiple halogen handles. Furthermore, the 5-substituted regioisomer offers less steric congestion around the C2 reaction center compared with the 4-OCF₂H isomer, potentially improving catalyst turnover in palladium-mediated transformations. This spatial advantage is leveraged in library production where consistent, high-yielding transformations are critical for cost control.

High-Throughput Parallel Synthesis Where Building-Block Purity Directly Dictates Biological Assay Reliability

For core facilities and CROs running automated parallel synthesis platforms (24-, 48-, or 96-well format) to generate compound arrays for primary biochemical or cell-based screening, using building blocks with documented purity specifications is essential to minimize impurity-derived assay interference. The 98% certified purity of the target compound reduces the probability of introducing ≥2% of unknown side products that could act as nuisance inhibitors or fluorescent artifacts. In procurement workflows where building-block qualification is a rate-limiting step, selecting a pre-qualified 98%-purity intermediate over a 97%-purity alternative reduces the risk of batch rejection and the need for costly re-purification prior to library assembly.

Agrochemical Lead Optimization Leveraging the Difluoromethoxy Motif for Enhanced Metabolic Stability and Environmental Persistence Tuning

Recent patent literature identifies difluoromethoxy-substituted benzoxazoles as preferred embodiments in herbicidal compositions, where the OCHF₂ group contributes to improved metabolic stability and modulated environmental degradation rates relative to non-fluorinated alkoxy analogs. The 2-chloro-5-(difluoromethoxy) substitution pattern specifically matches the structural motifs claimed in WO2025114020A1, positioning this building block as a direct synthetic entry point for agrochemical discovery programs targeting pre-emergence weed control. The commercial availability of this compound at research-scale quantities enables rapid hit expansion without the need for de novo synthesis of the core scaffold.

Quote Request

Request a Quote for 2-Chloro-5-(difluoromethoxy)benzo[d]oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.